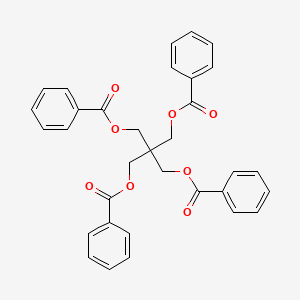

Pentaerythritol tetrabenzoate

Description

Properties

IUPAC Name |

[3-benzoyloxy-2,2-bis(benzoyloxymethyl)propyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H28O8/c34-29(25-13-5-1-6-14-25)38-21-33(22-39-30(35)26-15-7-2-8-16-26,23-40-31(36)27-17-9-3-10-18-27)24-41-32(37)28-19-11-4-12-20-28/h1-20H,21-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINJAOUGXYRTEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(COC(=O)C2=CC=CC=C2)(COC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H28O8 | |

| Record name | 2,2-BIS((BENZOYLOXY)METHYL)DIBENZOATE-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024608 | |

| Record name | Pentaerythrityl tetrabenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,2-bis((benzoyloxy)methyl)dibenzoate-1,3-propanediol is a cream-colored solid. (NTP, 1992), Pellets or Large Crystals | |

| Record name | 2,2-BIS((BENZOYLOXY)METHYL)DIBENZOATE-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanediol, 2,2-bis[(benzoyloxy)methyl]-, 1,3-dibenzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 2,2-BIS((BENZOYLOXY)METHYL)DIBENZOATE-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.2801 at 86 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 2,2-BIS((BENZOYLOXY)METHYL)DIBENZOATE-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

4196-86-5 | |

| Record name | 2,2-BIS((BENZOYLOXY)METHYL)DIBENZOATE-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentaerythritol, tetrabenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4196-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythrityl tetrabenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004196865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentaerythritol tetrabenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2,2-bis[(benzoyloxy)methyl]-, 1,3-dibenzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaerythrityl tetrabenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentaerythritol tetrabenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAERYTHRITYL TETRABENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7L44GIS4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

207 to 212 °F (NTP, 1992) | |

| Record name | 2,2-BIS((BENZOYLOXY)METHYL)DIBENZOATE-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

"Pentaerythritol tetrabenzoate synthesis via transesterification"

An In-depth Technical Guide to the Synthesis of Pentaerythritol (B129877) Tetrabenzoate via Transesterification

For researchers, scientists, and drug development professionals, the synthesis of high-purity pentaerythritol tetrabenzoate is of significant interest due to its applications as a plasticizer, a processing aid for polymers, and in electronic materials.[1] This guide details the transesterification method for its synthesis, offering a comprehensive overview of the reaction, detailed experimental protocols, and a comparative analysis of catalytic systems.

Introduction to the Transesterification Process

Transesterification is a chemical reaction involving the exchange of the alkoxy group of an ester with that of an alcohol. In the synthesis of this compound, pentaerythritol (PE), a polyol with four hydroxyl groups, reacts with a methyl benzoate (B1203000), typically in the presence of a catalyst. The equilibrium of the reaction is driven towards the product side by the continuous removal of the methanol (B129727) byproduct.

This method can be preferable to direct esterification with benzoic acid, as it may proceed under milder conditions and avoid the production of water, which can be challenging to remove and can interfere with certain catalysts.

Chemical Reaction Pathway

The overall reaction involves the substitution of the four hydroxyl groups of pentaerythritol with benzoate groups from four molecules of methyl benzoate.

Caption: Reaction scheme for the transesterification of pentaerythritol with methyl benzoate.

Experimental Protocols

While a specific protocol for this compound via transesterification is not extensively detailed in the literature, a robust procedure can be adapted from analogous syntheses of other pentaerythritol tetraesters, such as pentaerythritol tetraoleate from palm oil methyl ester (POME).[2][3]

General Experimental Workflow

The following workflow outlines the key steps in the synthesis process.

Caption: A generalized experimental workflow for the synthesis of this compound.

Detailed Methodology

This protocol is based on the optimized conditions for the transesterification of pentaerythritol with fatty acid methyl esters.[2][4]

Materials:

-

Pentaerythritol (PE)

-

Methyl Benzoate

-

Sodium Methoxide (B1231860) (CH₃ONa) or other suitable catalyst (e.g., tetrabutyl titanate)

-

Inert gas (Nitrogen or Argon)

-

Toluene (optional, as a solvent or azeotroping agent)

-

Neutralizing agent (e.g., dilute acetic acid or phosphoric acid)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Solvents for purification (e.g., methanol, ethanol)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Reflux condenser

-

Distillation apparatus

-

Vacuum pump and gauge

-

Inert gas inlet

Procedure:

-

Reactant Charging: Charge the reaction flask with pentaerythritol and a molar excess of methyl benzoate. A molar ratio of approximately 4.5:1 (methyl benzoate to pentaerythritol) is a good starting point to ensure complete esterification.[2][3]

-

Inert Atmosphere: Purge the system with an inert gas (nitrogen or argon) for 15-20 minutes to remove air and moisture. Maintain a slight positive pressure of the inert gas.

-

Heating and Stirring: Begin stirring the mixture and heat it to the desired reaction temperature, typically in the range of 140-180°C.[2] A temperature of around 160°C is often a good compromise to ensure a reasonable reaction rate while minimizing potential side reactions or sublimation of pentaerythritol.[2]

-

Catalyst Addition: Once the reaction mixture reaches the target temperature, add the catalyst. For sodium methoxide, a concentration of 0.8% to 1.25% (w/w) relative to the total reactants is generally effective.[2][4] If using a titanate catalyst, the concentration is typically lower.

-

Reaction Under Vacuum: After catalyst addition, gradually apply a vacuum to the system (e.g., 10-20 mbar).[4] The vacuum facilitates the removal of the methanol byproduct as it forms, driving the reaction to completion. The methanol can be collected in a cold trap.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of pentaerythritol and the formation of the tetraester. Reaction times can vary from 2 to 8 hours depending on the temperature, catalyst, and efficiency of methanol removal.[2][5]

-

Catalyst Neutralization: After the reaction is complete, cool the mixture. If a basic catalyst like sodium methoxide was used, it should be neutralized with a dilute acid.

-

Purification: The crude product can be purified by washing with water to remove any remaining catalyst and salts. The organic layer is then dried over a suitable drying agent. Excess methyl benzoate can be removed by vacuum distillation. The final product, this compound, can be further purified by recrystallization from a suitable solvent like hot methanol or ethanol.

Data on Reaction Parameters and Catalysts

The choice of catalyst and reaction conditions significantly influences the yield and purity of the final product. The following tables summarize data from related pentaerythritol ester syntheses.

Table 1: Comparison of Catalysts for Pentaerythritol Ester Synthesis

| Catalyst Type | Specific Catalyst | Reactants | Temperature (°C) | Time (h) | Catalyst Conc. (wt%) | Yield (%) | Reference |

| Homogeneous Base | Sodium Methoxide | POME & PE | 120 | 1 | 0.8 | 98 | [4] |

| Homogeneous Base | Sodium Methoxide | POME & PE | 160 | 2 | 1.25 | 36 (tetraester) | [2][3] |

| Homogeneous Acid | p-Toluenesulfonic acid | Fatty Acids & PE | 160 | 5 | Not Specified | 87-91 | [5] |

| Homogeneous Acid | Sulfuric Acid | Fatty Acids & PE | 150 | 5 | 1 | Not Specified | [4] |

| Organometallic | Tetrabutyl Titanate | DMT & 1,4-Butanediol | Not Specified | Not Specified | Not Specified | Not Specified | [1] |

| Heterogeneous Acid | Sulfated Zirconia | DMT & 2-Ethylhexanol | Not Specified | Not Specified | Not Specified | 85.6 | [6] |

Note: POME = Palm Oil Methyl Ester, PE = Pentaerythritol, DMT = Dimethyl Terephthalate

Table 2: Effect of Reaction Conditions on Pentaerythritol Tetraoleate Yield[2]

| Parameter | Range Studied | Optimal Condition |

| Temperature | 140 - 170 °C | 160 °C |

| Catalyst Concentration | 0.5 - 1.5 % (w/w) | 1.25 % |

| Molar Ratio (POME:PE) | 4:1 - 5:1 | 4.5:1 |

| Vacuum Pressure | 5 - 20 mbar | 10 mbar |

| Stirring Speed | 300 - 900 rpm | 900 rpm |

Influence of Reaction Parameters

The successful synthesis of this compound is dependent on the careful control of several key parameters.

Caption: Logical relationships between key reaction parameters and outcomes.

-

Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions, degradation of the product, or sublimation of pentaerythritol. An optimal temperature, often around 160°C, is typically sought.[2]

-

Catalyst Concentration: A higher catalyst concentration will increase the reaction rate. However, beyond a certain point, the increase may be marginal, and it can complicate the purification process.

-

Molar Ratio: A slight excess of the methyl benzoate is used to ensure that all four hydroxyl groups of the pentaerythritol are esterified, thus maximizing the yield of the desired tetrabenzoate.

-

Vacuum: The application of a vacuum is crucial for efficiently removing the methanol byproduct. This shifts the reaction equilibrium towards the products, leading to a higher conversion and yield.[2]

-

Stirring Speed: Vigorous stirring is necessary to ensure good mixing of the reactants, especially since pentaerythritol has limited solubility in the reaction medium, and to facilitate the escape of methanol from the liquid phase.

Conclusion

The synthesis of this compound via transesterification is a viable and efficient method. By carefully selecting a suitable catalyst, such as sodium methoxide or a titanate-based catalyst, and optimizing reaction parameters like temperature, reactant molar ratio, and vacuum pressure, high yields of the desired product can be achieved. The protocols and data presented in this guide, derived from analogous esterification and transesterification reactions, provide a solid foundation for researchers and professionals to develop and implement this synthesis in their work.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] High Oleic Pentaerythritol Tetraester Formation via Transesterification: Effect of Reaction Conditions | Semantic Scholar [semanticscholar.org]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. researchgate.net [researchgate.net]

Synthesis of Pentaerythritol Tetrabenzoate from Benzoyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pentaerythritol (B129877) tetrabenzoate from pentaerythritol and benzoyl chloride. It covers the underlying chemical principles, detailed experimental protocols, and relevant quantitative data to support research and development in related fields.

Introduction

Pentaerythritol tetrabenzoate is a tetraester of pentaerythritol and benzoic acid. It finds applications as a plasticizer, in coatings, and as an intermediate in various chemical syntheses. The synthesis from benzoyl chloride is a common and efficient method, typically proceeding via a nucleophilic acyl substitution mechanism. This guide will delve into the specifics of this reaction, providing practical information for its successful implementation in a laboratory setting.

Reaction Scheme and Mechanism

The synthesis of this compound from pentaerythritol and benzoyl chloride is an esterification reaction. Specifically, it follows the Schotten-Baumann reaction conditions, where an alcohol is acylated with an acid chloride in the presence of a base.[1][2][3][4][5] The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3]

The overall reaction is as follows:

C(CH₂OH)₄ + 4 C₆H₅COCl → C(CH₂OCOC₆H₅)₄ + 4 HCl

The reaction proceeds through a nucleophilic attack of the hydroxyl groups of pentaerythritol on the carbonyl carbon of benzoyl chloride. The presence of a base, such as triethylamine (B128534) or pyridine, facilitates the reaction by deprotonating the alcohol and neutralizing the HCl formed.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The following protocols are based on established procedures, offering variations in solvents and reaction conditions.[6]

Method 1: Synthesis in Dioxane with Triethylamine

This method utilizes dioxane as a solvent and triethylamine as an acid binder.[6]

Materials:

-

Pentaerythritol

-

Benzoyl chloride

-

Triethylamine

-

Dioxane

-

10% Sodium hydroxide (B78521) solution

-

Deionized water

Procedure:

-

In a 250 ml three-necked round-bottom flask equipped with a stirrer, dropping funnel, and condenser, add 14.76 g (0.105 mol) of benzoyl chloride and 3.4 g (0.025 mol) of pentaerythritol.[6]

-

With stirring at room temperature, add 0.105 mol of triethylamine dropwise to the reaction flask over 15 minutes.[6]

-

Continue the reaction at room temperature for 2 hours after the addition is complete.[6]

-

Heat the reaction mixture to 80 °C and continue stirring for an additional 3 hours.[6]

-

After cooling, add 200 ml of clear water to the reaction flask in three portions.

-

Neutralize the mixture to a pH of 7 using a 10% NaOH aqueous solution.

-

The precipitated solid is collected by suction filtration and dried.

-

The crude product is then dissolved in 50 ml of hot ethanol and recrystallized by cooling.

-

The resulting crystals are filtered and dried at 60 °C to obtain the final product.

Method 2: Solvent-Free Synthesis

This alternative method is performed without a solvent at a higher temperature.[6]

Materials:

-

Pentaerythritol

-

Benzoyl chloride

-

20% Sodium bicarbonate solution

-

Ethanol

-

Deionized water

Procedure:

-

In a reaction flask, combine pentaerythritol and benzoyl chloride in a molar ratio of 1:4.0 to 1:4.4.[6]

-

Heat the mixture to 100 °C and stir for 2 hours until the solution is clear.

-

Increase the temperature to 130 °C and continue the reaction for 2.5 hours.

-

Further, increase the temperature to 160 °C and react for 3 hours.[6]

-

While hot, pour the product into 200 ml of cold water and wash three times with 200 ml of water.

-

Neutralize the pH of the organic phase with a 20% NaHCO₃ aqueous solution.

-

The precipitate is collected by suction filtration and dried.

-

The crude product is dissolved in 50 ml of hot ethanol and recrystallized by cooling.

-

The crystals are filtered and dried at 60 °C.

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and the final product.

| Parameter | Method 1 (Dioxane) | Method 2 (Solvent-Free) | Reference |

| Molar Ratio (Pentaerythritol:Benzoyl Chloride) | 1:4.2 | 1:4.0 - 1:4.4 | [6] |

| Reaction Temperature | Room Temperature, then 80 °C | 100 °C → 130 °C → 160 °C | [6] |

| Reaction Time | 5 hours | 7.5 hours | [6] |

| Yield | 94.8% | 92.7% | [6] |

| Melting Point | 95.5 - 97.0 °C | 95.0 - 96.0 °C | [6] |

| Purity (Assay) | - | - | 96%[7], >97% |

Characterization Data

The synthesized this compound can be characterized using various analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₂₈O₈ | |

| Molecular Weight | 552.57 g/mol | [7] |

| Appearance | White to off-white solid | |

| Melting Point | 102-104 °C (lit.) | [7][8] |

Spectroscopic Data:

-

¹³C NMR: Spectral data is available and can be used to confirm the structure of the final product.[9]

-

¹H NMR: Proton NMR data can also be utilized for structural confirmation.[10]

-

IR Spectroscopy: Infrared spectroscopy can confirm the presence of the ester carbonyl group (C=O) and the absence of the hydroxyl group (-OH) from the starting material. The appearance of a strong carbonyl band around 1737 cm⁻¹ is indicative of successful esterification.[11]

Conclusion

The synthesis of this compound from benzoyl chloride is a robust and high-yielding reaction. The choice between a solvent-based or solvent-free method may depend on the specific laboratory setup and desired process conditions. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this and similar compounds. Proper characterization using the outlined analytical techniques is crucial to ensure the purity and identity of the final product.

References

- 1. jk-sci.com [jk-sci.com]

- 2. chemistnotes.com [chemistnotes.com]

- 3. byjus.com [byjus.com]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. CN102167667B - Method for synthesizing this compound - Google Patents [patents.google.com]

- 7. This compound 96 4196-86-5 [sigmaaldrich.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. This compound(4196-86-5) 13C NMR spectrum [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Effect of benzoyl chloride treatment on morphological, thermal, mechanical, and hydrothermal aging properties of date palm/polyvinyl chloride (PVC) composites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Pentaerythritol Tetrabenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Pentaerythritol (B129877) Tetrabenzoate (PETB). The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, experimental methodologies, and logical workflows.

Introduction

Pentaerythritol tetrabenzoate (CAS No: 4196-86-5) is a tetraester of pentaerythritol and benzoic acid.[1] It is a white to off-white crystalline solid.[2][3] Due to its excellent thermal stability and specific solubility profile, it finds extensive use as a plasticizer, particularly for PVC, and as a processing aid and lubricant in the manufacturing of thermoplastic engineering plastics like PC, PET, and PBT.[4][5][6] Its applications also extend to adhesives, coatings, and as an additive in electronic materials.[4][7]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These values represent a consensus from various sources and should be considered as typical.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4196-86-5 | [2][8] |

| Molecular Formula | C₃₃H₂₈O₈ | [2][9] |

| Molecular Weight | 552.57 g/mol | [2][10] |

| Appearance | White to off-white/cream-colored solid powder | [2][3][10] |

| Melting Point | 102-104 °C (lit.) | [2][10][11] |

| Boiling Point | ~583.14 °C (rough estimate) | [2][10] |

| Density | 1.1594 - 1.280 g/cm³ (estimate) | [2][4] |

| Flash Point | 286.2 °C | [2] |

| Refractive Index | ~1.6000 (estimate) | [2][10] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Temperature | Source(s) |

| Water | Slightly soluble (<0.1 g/100ml ); 10μg/L | 19-20 °C | [2][3][4] |

| Aliphatic Hydrocarbons | Poorly soluble / Hardly soluble | - | [3][4] |

| Aromatic Hydrocarbons | Poorly soluble / Hardly soluble | - | [3][4] |

| Methanol (B129727) | Soluble (when hot) | Hot | [3][4] |

| Ethanol | Soluble (when hot) | Hot | [3][4] |

Table 3: Spectral Data References for this compound

| Spectral Data Type | Available Information | Source(s) |

| ¹H NMR | Spectrum available in CDCl₃ solvent | [12] |

| ¹³C NMR | Spectrum available | [13] |

| Mass Spectrometry (MS) | Data available | [13] |

| Infrared (IR) | Data available | [13] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols standardly used in organic chemistry labs.

3.1. Determination of Melting Point (Capillary Method)

The melting point is a critical indicator of a compound's purity.[14] For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).[14]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, mortar and pestle.[14][15]

-

Procedure:

-

Sample Preparation: A small amount of dry this compound powder is finely crushed. The open end of a capillary tube is tapped into the powder to collect a small sample. The tube is then gently tapped on a hard surface to pack the solid into the sealed bottom, aiming for a sample height of 1-2 mm.[16][17][18]

-

Measurement: The prepared capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.[14]

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point (102°C).[18] The heating rate is then reduced to a slow rate of 1-2°C per minute to ensure thermal equilibrium.[14][18]

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[14][17]

-

Purity Check: A wide melting range can indicate the presence of impurities.[14]

-

3.2. Determination of Solubility

Solubility tests provide crucial information about the intermolecular forces and are often used to select appropriate solvents for reactions, purification, and formulation.

-

Apparatus: Small test tubes, spatula, graduated pipette or burette, vortex mixer (optional).[19][20]

-

Procedure (Qualitative/Semi-quantitative):

-

Preparation: A small, pre-weighed amount of this compound (e.g., 10-25 mg) is placed into a clean, dry test tube.[20][21]

-

Solvent Addition: A known volume of the desired solvent (e.g., 0.75-1 mL) is added to the test tube in small portions.[19][20]

-

Mixing: After each addition, the test tube is shaken vigorously for a set period (e.g., 60 seconds) to facilitate dissolution.[19]

-

Observation: The sample is visually inspected to determine if it has completely dissolved, partially dissolved, or remained insoluble.

-

Heating (if necessary): For solvents like methanol and ethanol, where solubility is indicated to be better when hot, the test tube can be gently warmed in a water bath to observe any change in solubility.[3]

-

Classification: The substance is classified as soluble, slightly soluble, or insoluble in the tested solvent under the specified conditions.

-

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows related to this compound.

Caption: Workflow for Melting Point Determination.

Caption: Generalized Synthesis Workflow.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. chembk.com [chembk.com]

- 3. This compound [deyerchem.com]

- 4. This compound [yyskchem.com]

- 5. haihangchem.com [haihangchem.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound (PETB) - TRIGON Chemie [trigon-chemie.com]

- 8. labproinc.com [labproinc.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound | 4196-86-5 [chemicalbook.com]

- 11. This compound 96 4196-86-5 [sigmaaldrich.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. This compound(4196-86-5) 13C NMR [m.chemicalbook.com]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. pennwest.edu [pennwest.edu]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. byjus.com [byjus.com]

- 18. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 19. researchgate.net [researchgate.net]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. m.youtube.com [m.youtube.com]

Solubility of Pentaerythritol Tetrabenzoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of pentaerythritol (B129877) tetrabenzoate (PETB). Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the existing qualitative and semi-quantitative solubility information. Furthermore, it offers a detailed experimental protocol for the accurate determination of PETB solubility in various organic solvents, addressing a critical need for researchers and formulation scientists.

Introduction to Pentaerythritol Tetrabenzoate

This compound is the ester of pentaerythritol and benzoic acid. It is a white to off-white crystalline solid. PETB is utilized in a variety of industrial applications, including as a plasticizer, a component in adhesives and coatings, and as a processing aid for polymers. Its solubility in organic solvents is a crucial parameter for its effective formulation and application in these fields.

Solubility Profile of this compound

The solubility of a solid in a liquid solvent is its ability to form a homogeneous solution. This property is highly dependent on the chemical structures of both the solute and the solvent, as well as on temperature and pressure. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.

Based on available data, this compound is a non-polar compound and exhibits the following solubility characteristics:

Table 1: Solubility Data for this compound

| Solvent Class | Solvent | Temperature | Solubility | Citation |

| Water | Water | 19°C | < 0.1 g/100mL | [1][2][3] |

| Water | 20°C | 10 µg/L | [4] | |

| Alcohols | Hot Methyl Alcohol | Elevated | Soluble | [1][3] |

| Hot Ethyl Alcohol | Elevated | Soluble | [1][3] | |

| Esters | Ethyl Acetate | Not Specified | Soluble | [5][6] |

| Hydrocarbons | Aliphatic Hydrocarbons | Not Specified | Poorly Soluble | [1][3] |

| Aromatic Hydrocarbons | Not Specified | Poorly Soluble | [1][3] |

As indicated in Table 1, quantitative solubility data for this compound in organic solvents is scarce. The provided information is largely qualitative. Therefore, for applications requiring precise concentrations, experimental determination of solubility is essential.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid. The following protocol provides a step-by-step guide for its implementation.

3.1. Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials or flasks with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Constant temperature incubator shaker or a thermostatically controlled water bath with an orbital shaker

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE, with a pore size of 0.45 µm or smaller)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a validated gravimetric method)

3.2. Experimental Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Place the vials in the constant temperature shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period to allow the system to reach equilibrium. This may take anywhere from 24 to 72 hours. It is advisable to perform a preliminary study to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. To avoid drawing up any solid particles, the tip of the syringe should be kept well below the liquid surface but above the settled solid.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved microparticles. Discard the initial portion of the filtrate to saturate the filter material.

-

Quantification: Analyze the concentration of this compound in the filtrate using a pre-validated analytical method.

-

Gravimetric Method: If the solvent is volatile and the solute is not, a known volume of the filtered solution can be evaporated to dryness in a pre-weighed container. The mass of the remaining solid is then determined to calculate the solubility.

-

Chromatographic Methods (HPLC, GC): Prepare a series of standard solutions of known concentrations of PETB in the solvent of interest. Use the filtered sample to determine the concentration based on the calibration curve. This method is generally more accurate, especially for lower solubilities.

-

-

Data Reporting: Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or milligrams per liter (mg/L), and always report the temperature at which the measurement was made.

3.3. Diagram of Experimental Workflow

Caption: Workflow for the isothermal shake-flask solubility determination method.

Conclusion

References

- 1. This compound [deyerchem.com]

- 2. This compound [yyskchem.com]

- 3. This compound|4196-86-5--Zhejiang Synose Tech Co., Ltd. [synose.com]

- 4. 4196-86-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pentaerythritol-tetrabenzoate - Sarex Fine [sarex.com]

- 6. sarex.com [sarex.com]

A Technical Guide to the Mechanism of Action of Pentaerythritol Tetrabenzoate (PETB) as a Plasticizer

Abstract

Pentaerythritol (B129877) Tetrabenzoate (PETB) is a high-performance, non-phthalate solid plasticizer utilized across a range of polymer applications to enhance flexibility, durability, and processability. This technical guide elucidates the fundamental mechanism by which PETB plasticizes polymers, focusing on its molecular interactions, thermal effects, and resulting material properties. The document provides a summary of its physical and chemical characteristics, details common experimental protocols for evaluating its performance, and presents visual diagrams to illustrate its mode of action and typical evaluation workflows.

Introduction to Pentaerythritol Tetrabenzoate (PETB)

This compound (CAS No: 4196-86-5) is an ester of pentaerythritol and benzoic acid.[1][2] Structurally, it is a tetra-functional molecule, which provides excellent thermal stability and compatibility with a variety of polymers.[3][4] Unlike many common plasticizers which are liquids, PETB is a white crystalline powder at ambient conditions.[5][6]

Its primary applications include:

-

Plasticizer and Processing Aid for Polyvinyl Chloride (PVC): It helps lower the fusion point of PVC resins, improving processing and thermal stability.[3][7]

-

Lubricant for Engineering Plastics: Due to its high thermal stability, it is an effective processing aid and lubricant for plastics like Polycarbonate (PC), Polyethylene Terephthalate (PET), and Polybutylene Terephthalate (PBT) during high-temperature extrusion and injection molding.[3][4]

-

Additive in Adhesives and Sealants: It is used to modify the properties of hot melt adhesives, copolyester adhesives, and coatings.[5][8]

-

Other Applications: It also finds use in soldering fluxes, inks, and as an antistatic agent.[9][10]

Core Mechanism of Action

The efficacy of PETB as a plasticizer is rooted in the "lubricity" or "free volume" theory of plasticization. The process is primarily a physical one, modifying the polymer's properties without covalent bonding.

2.1. Intercalation and Disruption of Intermolecular Forces At the molecular level, plasticizers function by inserting themselves between the long chains of a polymer.[11] PETB, with its four benzoate (B1203000) groups extending from a central carbon atom, is a relatively bulky molecule. During processing at elevated temperatures, the polymer matrix swells, allowing the PETB molecules to diffuse and position themselves between the polymer chains.

This intercalation physically separates the chains, increasing the average distance between them. Consequently, the intermolecular forces (van der Waals forces and dipole-dipole interactions) that hold the polymer chains together are weakened.[11]

2.2. Increase in Free Volume and Chain Mobility The separation of polymer chains and the reduction of intermolecular forces collectively increase the "free volume" within the polymer matrix. This additional space facilitates the movement of polymer chains, allowing them to slide past one another more easily.[12] The increased segmental mobility is the fundamental reason for the enhanced flexibility and reduced stiffness of the plasticized material.

2.3. Reduction of Glass Transition Temperature (Tg) The most critical and quantifiable effect of a plasticizer is the reduction of the polymer's glass transition temperature (Tg). The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[13] By increasing chain mobility, PETB allows the polymer to achieve this flexible state at a lower temperature.[8][12] This effect is directly proportional to the concentration of the plasticizer added. A significant reduction in Tg transforms a rigid polymer into a flexible and more useful material for many applications.

Quantitative Data and Material Properties

The performance of PETB is reflected in its physical properties and its effect on the polymers it plasticizes.

Table 1: Typical Physical and Chemical Properties of PETB

| Property | Value | Reference |

|---|---|---|

| Appearance | White to off-white crystalline powder/solid | [5][9] |

| CAS Number | 4196-86-5 | [5] |

| Molecular Formula | C₃₃H₂₈O₈ | [14] |

| Molecular Weight | 552.57 g/mol | [14] |

| Melting Range | 102 - 108 °C | [5][6][15] |

| Purity | ≥ 98.0% | [5][15] |

| Acid Value | ≤ 1.5 mg KOH/g | [5][15] |

| Solubility | Insoluble in water; Soluble in hot alcohols |[6][10] |

Table 2: Illustrative Effect of Plasticizer Concentration on Polymer Properties This table provides a representative example of how increasing the concentration of a benzoate plasticizer like PETB is expected to affect key properties of a polymer such as PVC.

| Plasticizer Content (phr*) | Glass Transition Temp. (Tg) | Tensile Strength | Elongation at Break | Hardness |

| 0 | High (e.g., 85°C) | High | Low | High |

| 15 | Moderately Reduced | Moderately Reduced | Increased | Moderately Reduced |

| 30 | Significantly Reduced (e.g., 48°C)** | Reduced | Significantly Increased | Reduced |

| 45 | Low | Low | High | Low |

*phr: parts per hundred resin **A composition of 100 parts PVC and 25 parts PETB showed a flexibility point of +48°C, demonstrating its action in lowering the fusion/flexibility temperature.[7]

Experimental Protocols for Evaluation

To quantify the efficiency of PETB, several standard analytical techniques are employed.

4.1. Differential Scanning Calorimetry (DSC) for Tg Determination DSC is the primary method used to measure the glass transition temperature of a polymer.

-

Objective: To determine the temperature at which the polymer undergoes a transition from a glassy to a rubbery state.

-

Methodology:

-

Sample Preparation: A small, known mass (typically 5-10 mg) of the plasticized polymer is hermetically sealed in an aluminum pan.

-

Thermal Program: The sample is subjected to a controlled thermal cycle in the DSC instrument under an inert atmosphere (e.g., nitrogen). A typical cycle involves:

-

An initial heating ramp to erase the polymer's thermal history.

-

A controlled cooling ramp.

-

A final heating ramp (e.g., at 10-20 °C/min) during which data is collected.[16]

-

-

Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.[16]

-

4.2. Mechanical Property Testing The effect of plasticization on the material's strength and flexibility is determined using a universal testing machine.

-

Objective: To measure tensile strength, elongation at break, and modulus.

-

Methodology (ASTM D638 or equivalent):

-

Sample Preparation: The plasticized polymer is molded into standardized "dog-bone" shaped specimens.

-

Testing: The specimen is clamped into the grips of the testing machine and pulled apart at a constant rate of extension until it fractures.

-

Data Analysis: The machine records the applied force and the elongation. From this data, tensile strength (the maximum stress before failure) and elongation at break (the percentage increase in length at failure) are calculated.

-

4.3. Rheological Analysis Rheometers are used to study the flow and deformation properties of the material during processing.

-

Objective: To evaluate the effect of the plasticizer on the melt viscosity and processing characteristics.

-

Methodology (Torque Rheometry):

-

Sample Preparation: A mixture of the polymer and PETB is added to the heated chamber of a torque rheometer.

-

Testing: As the material is mixed by rotating blades, the instrument measures the torque (resistance to mixing) over time.

-

Data Analysis: A plot of torque versus time provides information on fusion time, melt viscosity, and thermal stability under processing conditions.

-

Conclusion

This compound operates as a highly effective plasticizer through a well-understood physical mechanism. By positioning its molecules between polymer chains, it disrupts intermolecular forces, increases free volume, and enhances chain mobility. This molecular-level action translates into a macroscopic reduction in the glass transition temperature, transforming rigid polymers into flexible, durable, and more easily processable materials. Its excellent thermal stability and solid form make it a superior choice for high-temperature applications and demanding processing environments, particularly for engineering plastics and PVC. The standardized experimental protocols outlined herein provide a robust framework for quantifying its performance and optimizing formulations for specific applications.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. alkalisci.com [alkalisci.com]

- 3. haihangchem.com [haihangchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound (PETB) - TRIGON Chemie [trigon-chemie.com]

- 6. This compound | 4196-86-5 [chemicalbook.com]

- 7. US2502370A - Polyvinyl chloride compositions - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. pentaerythritol-tetrabenzoate - Sarex Fine [sarex.com]

- 10. deyerchem.com [deyerchem.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. Potential Roles of the Glass Transition Temperature of PLGA Microparticles in Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound | CymitQuimica [cymitquimica.com]

- 15. 2017erp.com [2017erp.com]

- 16. Influence of the Polymer Glass Transition Temperature and Molecular Weight on Drug Amorphization Kinetics Using Ball Milling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pentaerythritol Tetrabenzoate (CAS 4196-86-5)

An Overview for Researchers, Scientists, and Drug Development Professionals

Pentaerythritol (B129877) Tetrabenzoate (PETB), identified by CAS number 4196-86-5, is a tetraester of pentaerythritol and benzoic acid.[1][2] This compound presents as a white to off-white or cream-colored crystalline powder.[3][4][5] It is a versatile chemical intermediate and additive with significant applications across various industrial sectors, primarily valued for its role as a solid plasticizer.[6] Its high thermal stability and compatibility with a range of polymers make it a subject of interest in material science and chemical manufacturing.[7][8]

Physicochemical and Toxicological Properties

The fundamental properties of Pentaerythritol Tetrabenzoate are crucial for its handling, formulation, and application. It is characterized by its high molecular weight and low water solubility.[5][9]

Physicochemical Data

The key physical and chemical characteristics of PETB are summarized below.

| Property | Value | Reference |

| CAS Number | 4196-86-5 | [3] |

| Molecular Formula | C₃₃H₂₈O₈ | [5][6] |

| Molecular Weight | 552.57 g/mol | [5][6] |

| Appearance | White to off-white solid/crystalline powder | [3][4] |

| Melting Point | 102-104 °C | [3][5][10] |

| Boiling Point | ~583.14 °C (rough estimate) | [5] |

| Density | ~1.1594 g/cm³ (rough estimate) | [5] |

| Water Solubility | 10 μg/L at 20°C; Insoluble | [5] |

| Solubility in other Solvents | Soluble in Ethyl Acetate; Soluble in hot methyl and ethyl alcohol; Poorly soluble in aliphatic and aromatic hydrocarbons.[3][9] | |

| Purity (by HPLC) | ≥ 97.0% - 98.0% | [3][4] |

| LogP | 6.2 at 25°C | [5] |

Toxicological Profile

This compound is classified as harmful if swallowed.[10][11][12] It is considered mildly toxic by ingestion and can be an irritant.[3][5] When heated to decomposition, it may emit acrid smoke and irritating fumes.[5]

| Parameter | Value | Species | Reference |

| LD50 (Oral) | 10 g/kg | Rat | [5][7] |

| GHS Classification | Acute Toxicity (Oral), Category 4 | N/A | [10][11] |

| Hazard Statements | H302: Harmful if swallowed | N/A | [10][11] |

Core Applications

PETB's unique properties lend it to a wide array of industrial uses. Its primary function is as a plasticizer, but it also serves as a processing aid, mold release agent, and component in specialized formulations.[3]

-

Plasticizer: It is extensively used as a plasticizer for polyvinyl chloride (PVC) resins, various hot melt adhesives, and copolyesters.[4][13] In PVC, it improves calendering properties and thermal stability.[8] It can be incorporated in amounts up to 40% by weight in vinyl resin compositions.[14]

-

Adhesives and Coatings: PETB is a component in low-temperature laminating adhesives and is approved by the FDA for use in adhesives and coatings intended for food contact under CFR 21, 175.105.[1][4] It is particularly useful in heat-activated adhesives that require high activation temperatures.[13]

-

Electronic Materials: It functions as a flux or soldering aid in synthetic resin fluxes, where it decomposes during soldering leaving minimal, non-corrosive residues.[1][4] It is also used as an antistatic agent for surface coatings on electronic materials.[3]

-

Processing Aid: Due to its excellent thermal stability, PETB acts as a lubricant for the extrusion and injection molding of thermoplastic engineering plastics such as PC, PET, PBT, and PPS.[8]

-

Other Uses: It is found in flame retardant compositions containing boron compounds and as an auxiliary agent for liquid crystal materials.[3][4]

Caption: Logical relationships of PETB's core applications.

Experimental Protocols

Detailed methodologies are essential for the synthesis, analysis, and application of chemical compounds.

Synthesis of this compound

A common method for synthesizing PETB involves the esterification of pentaerythritol with benzoyl chloride.[15]

Materials:

-

Pentaerythritol

-

Benzoyl Chloride

-

Acid binding agent (optional)

-

Solvent (optional, e.g., toluene)

-

Nitrogen or Argon atmosphere

Procedure:

-

Prepare the raw materials, pentaerythritol and benzoyl chloride, in a molar ratio of 1:4.0 to 1:4.4.[15]

-

Charge a reaction flask with the prepared pentaerythritol and benzoyl chloride.[15] A solvent can be added, up to 80% of the amount of benzoyl chloride.[15]

-

The reaction is conducted under a nitrogen or argon atmosphere at normal pressure.[15]

-

Maintain the reaction temperature between 20°C and 180°C for a duration of 3 to 24 hours.[15]

-

An acid binding agent can be added to absorb the hydrogen chloride byproduct.[15]

-

Upon completion, the product can be purified, for example, through recrystallization.

Caption: Synthesis pathway for this compound.

Application Protocol: Plasticization of PVC

This protocol describes the process for incorporating PETB into a polyvinyl chloride (PVC) resin to create a homogeneous, plasticized composition.[14]

Materials:

-

Polymerized vinyl chloride (PVC) resin

-

This compound (e.g., 25 parts by weight per 100 parts of resin)

Equipment:

-

Differential-speed two-roll mill

Procedure:

-

Intimately mix 100 parts by weight of the PVC resin with 25 parts by weight of this compound.[14]

-

Transfer the mixture to a two-roll mill.

-

Set the temperature of the rolls. For example, one roll can be maintained at 160°C and the other at 145°C.[14]

-

Blend and flux the mixture on the mill until a homogeneous composition is formed. The PETB facilitates the fluxing and smooth processing of the PVC at the milling temperature.[14]

-

Once homogeneity is achieved, remove the resulting sheet from the rolls.

-

Allow the sheet to cool to room temperature for subsequent evaluation.

Caption: Experimental workflow for PVC plasticization with PETB.

Purity Analysis via High-Performance Liquid Chromatography (HPLC)

While specific, detailed experimental protocols for PETB analysis were not available in the searched literature, a general methodology for purity assessment of a non-volatile, UV-active compound like PETB by HPLC can be outlined. Purity is often specified as NLT (Not Less Than) 97.0%.[3]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase (Isocratic):

-

A mixture of Acetonitrile and Water (e.g., 85:15 v/v). The exact ratio would require method development and validation.

Procedure:

-

Standard Preparation: Accurately weigh and dissolve a reference standard of PETB in a suitable solvent (e.g., Acetonitrile) to a known concentration.

-

Sample Preparation: Accurately weigh and dissolve the PETB sample in the same solvent to a similar concentration as the standard.

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 30°C).

-

Set the mobile phase flow rate (e.g., 1.0 mL/min).

-

Set the UV detector wavelength. The aromatic rings in the benzoate (B1203000) groups suggest detection around 254 nm would be appropriate.

-

-

Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the chromatograms.

-

Calculation: Calculate the purity of the sample by comparing the peak area of the main analyte in the sample chromatogram to the peak area of the standard, using the area normalization method or by comparison against the external standard.

References

- 1. 2017erp.com [2017erp.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. pentaerythritol-tetrabenzoate - Sarex Fine [sarex.com]

- 4. This compound (PETB) - TRIGON Chemie [trigon-chemie.com]

- 5. This compound | 4196-86-5 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound [chembk.com]

- 8. haihangchem.com [haihangchem.com]

- 9. deyerchem.com [deyerchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. jpharmachem.com [jpharmachem.com]

- 13. nbinno.com [nbinno.com]

- 14. US2502370A - Polyvinyl chloride compositions - Google Patents [patents.google.com]

- 15. CN102167667B - Method for synthesizing this compound - Google Patents [patents.google.com]

Spectroscopic Profile of Pentaerythritol Tetrabenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for pentaerythritol (B129877) tetrabenzoate. The information presented herein is intended to support researchers and professionals in the fields of materials science, polymer chemistry, and drug development in the characterization and analysis of this compound.

Introduction to Pentaerythritol Tetrabenzoate

This compound, with the chemical formula C₃₃H₂₈O₈ and CAS number 4196-86-5, is the ester of pentaerythritol and benzoic acid.[1][2] It is a white to cream-colored crystalline powder.[3] This compound finds applications as a plasticizer, in adhesives, coatings, and in the formulation of various polymers. A thorough understanding of its spectroscopic properties is crucial for quality control, structural elucidation, and the development of new applications.

Spectroscopic Data

The following sections present the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. The data is summarized in clear, tabular formats for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals corresponding to the aromatic and methylene (B1212753) protons in the molecule.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.01 | m | Aromatic protons (ortho to C=O) |

| ~7.55 | m | Aromatic protons (para to C=O) |

| ~7.39 | m | Aromatic protons (meta to C=O) |

| ~4.72 | s | Methylene protons (-CH₂-) |

m = multiplet, s = singlet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides detailed information about the carbon framework of this compound. The chemical shifts are indicative of the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| ~166 | Carbonyl carbon (C=O) |

| ~133 | Aromatic carbon (para) |

| ~130 | Aromatic carbon (ipso) |

| ~129.5 | Aromatic carbons (ortho) |

| ~128.5 | Aromatic carbons (meta) |

| ~65 | Methylene carbons (-CH₂-) |

| ~45 | Quaternary carbon |

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the key functional groups present in the molecule. The spectrum is typically acquired using a KBr pellet or as a Nujol mull.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2970 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong | C=O (ester) stretch |

| ~1600, ~1450 | Medium | C=C (aromatic) stretch |

| ~1270 | Strong | C-O (ester) stretch |

| ~710 | Strong | Aromatic C-H bend (out-of-plane) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented in this guide.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrument Parameters:

-

Spectrometer: 400 MHz (or higher field) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

¹H NMR:

-

Pulse sequence: Standard single-pulse sequence.

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse sequence.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Identify the peak positions in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Place a small amount (1-2 mg) of finely ground this compound powder into an agate mortar.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Gently mix the powders with a pestle, then grind thoroughly to create a fine, homogeneous mixture.

-

Transfer a portion of the mixture into a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Accessory: Transmission sample holder.

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and insert it into the spectrometer.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Pentaerythritol Tetrabenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of pentaerythritol (B129877) tetrabenzoate (PETB), a molecule of interest for its potential applications as a plasticizer and in electronic materials.[1][2] This document summarizes its crystallographic data, details the experimental protocols for its structural determination, and visualizes the experimental workflow.

Molecular and Crystal Structure Overview

Pentaerythritol tetrabenzoate, with the chemical formula C₃₃H₂₈O₈, is a tetraester of pentaerythritol and benzoic acid.[3][4] The determination of its crystal structure reveals a monoclinic system.[5] The molecule's conformation is characterized by a "two up - one down" orientation of the benzoate (B1203000) groups relative to the central carbon atom, which deviates from ideal C₃ symmetry.[5] This steric hindrance is suggested to be a primary factor in this conformational preference.[5] The distances between the oxygen atoms in the molecule are generally not conducive to metal complexation, a finding supported by unsuccessful attempts to form complexes with various metal cations.[5]

Crystallographic Data

The crystallographic data for this compound has been determined by X-ray diffraction.[5] The key parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value[5] |

| Empirical formula | C₃₃H₂₈O₈ |

| Formula weight | 552.58 |

| Crystal system | Monoclinic |

| Space group | P2₁/a |

| a (Å) | 12.498 (4) |

| b (Å) | 18.723 (5) |

| c (Å) | 12.680 (3) |

| β (°) | 100.87 (2) |

| Volume (ų) | 2914 (1) |

| Z | 4 |

| Radiation | Cu Kα (λ = 1.54184 Å) |

| Temperature (K) | 288 |

| Calculated density (g/cm³) | 1.26 |

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length (Å)[5] |

| C1 | C2 | 1.536 (6) |

| C1 | C3 | 1.538 (6) |

| C1 | C4 | 1.537 (6) |

| C1 | C5 | 1.539 (6) |

| C3 | O2 | 1.461 (5) |

| C4 | O3 | 1.459 (5) |

| C5 | O4 | 1.463 (5) |

| C2 | O1 | 1.460 (5) |

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle (°)[5] |

| C2 | C1 | C3 | 108.9 (4) |

| C2 | C1 | C4 | 109.1 (4) |

| C2 | C1 | C5 | 110.0 (4) |

| C3 | C1 | C4 | 109.8 (4) |

| C3 | C1 | C5 | 109.0 (4) |

| C4 | C1 | C5 | 110.0 (4) |

| C1 | C2 | O1 | 107.2 (4) |

| C1 | C3 | O2 | 107.5 (4) |

| C1 | C4 | O3 | 107.1 (4) |

| C1 | C5 | O4 | 107.3 (4) |

Table 4: Selected Torsion Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°)[5] |

| C3 | C1 | C2 | O1 | -63.9 (5) |

| C4 | C1 | C2 | O1 | 176.8 (4) |

| C5 | C1 | C2 | O1 | 56.6 (5) |

| C2 | C1 | C3 | O2 | 58.7 (5) |

| C4 | C1 | C3 | O2 | -61.2 (5) |

| C5 | C1 | C3 | O2 | 178.6 (4) |

| C2 | C1 | C4 | O3 | 179.9 (4) |

| C3 | C1 | C4 | O3 | -60.0 (5) |

| C5 | C1 | C4 | O3 | 60.1 (5) |

| C2 | C1 | C5 | O4 | 69.8 (5) |

| C3 | C1 | C5 | O4 | -170.1 (4) |

| C4 | C1 | C5 | O4 | -50.1 (5) |

Experimental Protocols

The determination of the crystal structure of this compound involved the following key experimental steps.

Synthesis and Crystallization

The synthesis of this compound can be achieved via the reaction of pentaerythritol with benzoyl chloride.[6] In a typical procedure, pentaerythritol and benzoyl chloride are reacted in a 1:4.0 to 1:4.4 molar ratio.[6] The reaction can be carried out with or without a solvent, such as dioxane, acetonitrile, dimethyl formamide, or dimethyl sulfoxide.[6] An acid binding agent like triethylamine (B128534) is often used to absorb the hydrogen chloride byproduct.[6]

For the specific crystal structure analysis, the title compound was obtained by recrystallization from a solvent mixture of acetonitrile-acetone-methanol (6:5:10).[5]

X-ray Diffraction Data Collection

A colorless prism-shaped crystal with dimensions of 0.23 x 0.18 x 0.18 mm was used for data collection.[5] The diffraction data were collected at 288 K using Cu Kα radiation (λ = 1.54184 Å).[5]

Structure Solution and Refinement

The crystal structure was solved using the MULTAN76 program.[5] The coordinates for the benzoate and neopentane (B1206597) fragments were used as input for the structure solution.[5] All 41 non-hydrogen atoms were located.[5] Aromatic hydrogen atoms were placed at a distance of 1.00 Å from their respective carbon atoms, bisecting the C-C-C angle.[5] Ethyl hydrogen atoms were positioned tetrahedrally at a distance of 1.10 Å.[5]

Experimental Workflow Visualization

The following diagram illustrates the key stages in the experimental workflow for determining the crystal structure of this compound.

Caption: Experimental workflow for crystal structure determination.

References

- 1. This compound [deyerchem.com]

- 2. This compound | 4196-86-5 [chemicalbook.com]

- 3. PubChemLite - this compound (C33H28O8) [pubchemlite.lcsb.uni.lu]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. CN102167667B - Method for synthesizing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide on the Health and Safety of Pentaerythritol Tetrabenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the health and safety considerations for pentaerythritol (B129877) tetrabenzoate. It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who may handle or utilize this compound. This document synthesizes available toxicological data, outlines safe handling procedures, and details experimental protocols relevant to its safety assessment. While specific quantitative toxicity data for pentaerythritol tetrabenzoate is limited in publicly accessible literature, this guide leverages data from structurally similar compounds, its expected metabolites—pentaerythritol and benzoic acid—and safety assessments by regulatory and advisory bodies to provide a thorough safety profile.

Chemical and Physical Properties

This compound is the tetraester of pentaerythritol and benzoic acid. It is a white to off-white solid with a mild odor. Key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 4196-86-5 | [1] |

| Molecular Formula | C₃₃H₂₈O₈ | [2] |

| Molecular Weight | 552.57 g/mol | [2] |

| Melting Point | 102-104 °C | [3] |

| Water Solubility | Very low | [4][5] |

| Physical Form | Solid | [4] |

Toxicological Profile

The toxicological profile of this compound is primarily characterized by its acute oral toxicity. Due to limited specific data on the compound itself, the safety assessment often relies on data from its constituent parts, pentaerythritol and benzoic acid, and other pentaerythritol esters. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of pentaerythritol tetraesters, including tetrabenzoate, and concluded them to be safe for use in cosmetics, noting that they are expected to metabolize to pentaerythritol and the corresponding carboxylic acids.[4][6][7]

Acute Toxicity

This compound is classified as "Acute Toxicity (Oral) Category 4" with the hazard statement H302: "Harmful if swallowed".[1][8]

| Endpoint | Species | Route | Value | Classification | Reference |

| LD₅₀ (Oral) | Rat | Oral | No specific data available. Classified as Category 4. | Harmful if swallowed | [1][8] |

| LD₅₀ (Dermal) | Rabbit | Dermal | No data available. | Not classified | |

| LC₅₀ (Inhalation) | Rat | Inhalation | No data available. | Not classified |

As an analogue, the oral LD₅₀ of pentaerythritol in rats is reported to be > 5110 mg/kg bw, and the dermal LD₅₀ in rabbits is > 10000 mg/kg bw.[9] For benzoic acid, oral LD₅₀ values in rats and mice are reported as 2565 mg/kg bw and 2250 mg/kg bw, respectively, with a dermal LD₅₀ in rats greater than 2000 mg/kg bw.[10]

Skin Irritation and Sensitization

-

Skin Sensitization: No specific studies on the skin sensitization potential of this compound were identified. It is not classified as a skin sensitizer.[9]

Eye Irritation

Direct contact with the eye may cause transient discomfort, but it is not classified as an eye irritant.[8] One study on a similar compound, following OECD Guideline 405, classified it as "minimally irritating" to the eye. [No specific citation available in search results]

Repeated Dose Toxicity

No specific repeated-dose toxicity studies for this compound were found. However, for the metabolite pentaerythritol, a combined repeated dose and reproductive/developmental toxicity screening test in rats showed a No Observed Effect Level (NOEL) of 100 mg/kg/day for repeated dose toxicity.[11] For benzoic acid, a No Observed Adverse Effect Level (NOAEL) of 825 mg/kg bw/day has been established from oral studies.[10]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

-

Genotoxicity: No specific genotoxicity data for this compound was found. Its metabolite, pentaerythritol, was not mutagenic in bacterial and chromosomal aberration tests in vitro.[11]

-

Carcinogenicity: There is no evidence to suggest that this compound is carcinogenic. No component of the product is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP.[3]

-